REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][NH:5][C:4](=[O:8])[CH2:3]1.F[B-](F)(F)F.[CH3:15][O+](C)C>>[CH3:1][C:2]1([CH3:9])[CH2:3][C:4]([O:8][CH3:15])=[N:5][CH2:6][CH2:7]1 |f:1.2|
|
Name
|
|
Quantity
|
636 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC(NCC1)=O)C
|
Name
|
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C[O+](C)C
|
Name
|
title material
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield
|
Name
|
|
Type
|
|
Smiles
|
CC1(CCN=C(C1)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |